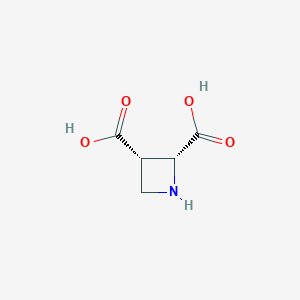

(2R,3S)-azetidine-2,3-dicarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

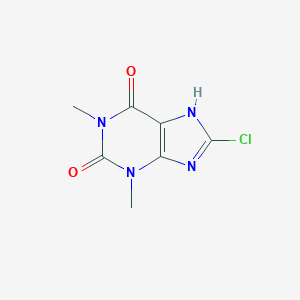

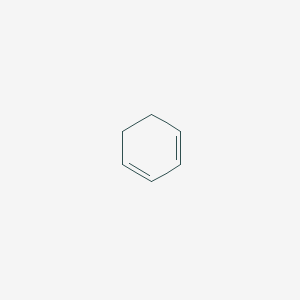

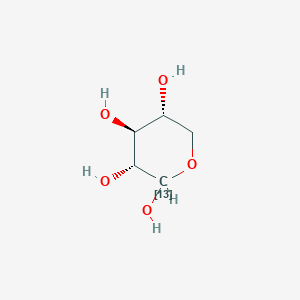

(2R,3S)-azetidine-2,3-dicarboxylic acid (ADA) is a cyclic amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. ADA is a chiral molecule with two stereoisomers, (2R,3S)- and (2S,3R)-ADA, with the former being the biologically active form.

Mechanism Of Action

(2R,3S)-azetidine-2,3-dicarboxylic Acid acts as an agonist at the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. (2R,3S)-azetidine-2,3-dicarboxylic Acid also modulates the activity of the glutamate transporter by increasing the uptake of glutamate into astrocytes, which helps to maintain proper glutamate levels in the brain.

Biochemical And Physiological Effects

(2R,3S)-azetidine-2,3-dicarboxylic Acid has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation, a process that is critical for learning and memory. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.

Advantages And Limitations For Lab Experiments

One advantage of using (2R,3S)-azetidine-2,3-dicarboxylic Acid in lab experiments is its ability to selectively activate the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor activation on various physiological processes. However, one limitation of using (2R,3S)-azetidine-2,3-dicarboxylic Acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (2R,3S)-azetidine-2,3-dicarboxylic Acid. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been studied for its potential role in modulating pain perception and addiction-related behaviors. Additionally, further research is needed to fully understand the mechanisms underlying (2R,3S)-azetidine-2,3-dicarboxylic Acid's effects on learning and memory processes.

Synthesis Methods

(2R,3S)-azetidine-2,3-dicarboxylic Acid can be synthesized via several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to form (2R,3S)-azetidine-2,3-dicarboxylic Acid. The Gabriel synthesis involves the reaction of phthalimide with diethyl bromomalonate, followed by hydrolysis to produce (2R,3S)-azetidine-2,3-dicarboxylic Acid. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to form (2R,3S)-azetidine-2,3-dicarboxylic Acid.

Scientific Research Applications

(2R,3S)-azetidine-2,3-dicarboxylic Acid has been studied extensively for its potential applications in the field of neuroscience. It has been shown to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been found to modulate the activity of the glutamate transporter, which plays a crucial role in regulating glutamate levels in the brain.

properties

CAS RN |

147332-13-6 |

|---|---|

Product Name |

(2R,3S)-azetidine-2,3-dicarboxylic Acid |

Molecular Formula |

C5H7NO4 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(2R,3S)-azetidine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |

InChI Key |

BLLPFMQOLSYTBX-STHAYSLISA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](N1)C(=O)O)C(=O)O |

SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(C(N1)C(=O)O)C(=O)O |

synonyms |

2,3-Azetidinedicarboxylicacid,(2R-cis)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)